molecular formula C11H12N2O B1455310 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1247158-33-3

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1455310
CAS No.: 1247158-33-3
M. Wt: 188.23 g/mol
InChI Key: HAKGMNDLRXMAOH-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₂N₂O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler derivative of quinoline with similar structural features.

    6-Methylquinoline-3-carbonitrile: Another derivative with a similar carbonitrile group.

    2-Oxo-1,2,5,6,7,8-hexahydroquinoline: Lacks the methyl group but shares the core structure.

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying biological activities .

Properties

IUPAC Name

6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h5,7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKGMNDLRXMAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
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6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
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6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
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6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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